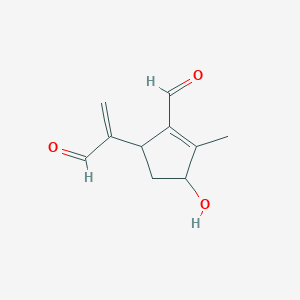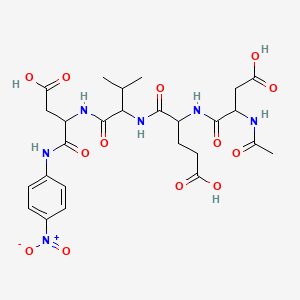
Caspase-3 substrate (chromogenic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-3 substrate (chromogenic) is a synthetic peptide used to detect the activity of caspase-3, a crucial enzyme in the process of apoptosis (programmed cell death). This substrate is designed to release a chromogenic molecule upon cleavage by caspase-3, allowing researchers to measure enzyme activity through colorimetric assays. Caspase-3 plays a pivotal role in the execution phase of apoptosis, making its detection vital for studies in cell biology, cancer research, and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 substrate (chromogenic) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chromogenic substrate, such as Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), is synthesized using iterative coupling and deprotection steps mediated by reagents like PyBOP and Fmoc .
Industrial Production Methods: For large-scale production, solution-phase peptide synthesis can be employed. This method involves the use of similar coupling and deprotection reagents but allows for the synthesis of gram quantities of the substrate. The process is rapid, operationally simple, and cost-effective compared to commercial substrates .
Chemical Reactions Analysis
Types of Reactions: Caspase-3 substrate (chromogenic) primarily undergoes hydrolysis reactions catalyzed by caspase-3. The enzyme cleaves the peptide bond at the aspartic acid residue, releasing the chromogenic molecule.
Common Reagents and Conditions: The hydrolysis reaction requires the presence of active caspase-3, which can be obtained from cell lysates or recombinant sources. The reaction is typically carried out in a buffer solution at physiological pH and temperature .
Major Products Formed: The primary product of the hydrolysis reaction is the chromogenic molecule, such as p-nitroaniline, which can be detected spectrophotometrically .
Scientific Research Applications
Caspase-3 substrate (chromogenic) has a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and the specificity of caspase-3 for different substrates.
Biology: Essential for investigating the mechanisms of apoptosis in various cell types and conditions.
Medicine: Utilized in drug screening assays to identify potential apoptosis-modulating agents for cancer therapy.
Industry: Applied in high-throughput screening for the development of new pharmaceuticals targeting apoptotic pathways
Mechanism of Action
The mechanism of action of caspase-3 substrate (chromogenic) involves the recognition and cleavage of the peptide bond by caspase-3. The enzyme’s active site contains a thiol group from cysteine and an imidazole ring from histidine, which stabilize the carbonyl group of the aspartic acid residue. This stabilization facilitates the nucleophilic attack by the thiol group, leading to the cleavage of the peptide bond and release of the chromogenic molecule .
Comparison with Similar Compounds
Caspase-3 substrate (fluorogenic): Uses a fluorogenic molecule instead of a chromogenic one, allowing for fluorescence-based detection.
Caspase-7 substrate (chromogenic): Similar to caspase-3 substrate but specific for caspase-7.
Caspase-9 substrate (chromogenic): Designed for detecting caspase-9 activity.
Uniqueness: Caspase-3 substrate (chromogenic) is unique in its ability to provide a colorimetric readout, which is advantageous for certain types of assays where fluorescence detection may not be feasible. Its specificity for caspase-3 makes it a valuable tool for studying apoptosis and related cellular processes .
Properties
IUPAC Name |
4-[(2-acetamido-3-carboxypropanoyl)amino]-5-[[1-[[3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O13/c1-12(2)22(26(43)30-18(11-21(38)39)24(41)28-14-4-6-15(7-5-14)32(44)45)31-23(40)16(8-9-19(34)35)29-25(42)17(10-20(36)37)27-13(3)33/h4-7,12,16-18,22H,8-11H2,1-3H3,(H,27,33)(H,28,41)(H,29,42)(H,30,43)(H,31,40)(H,34,35)(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXRLUDNGFFUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
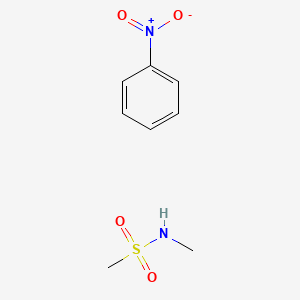
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)

![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
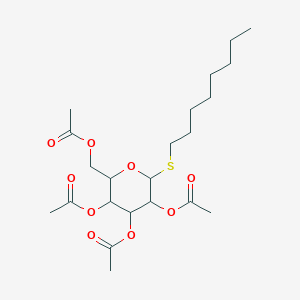
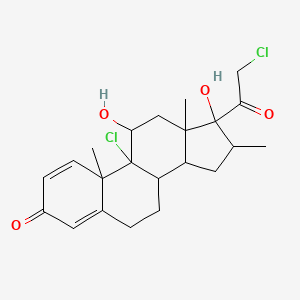
![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
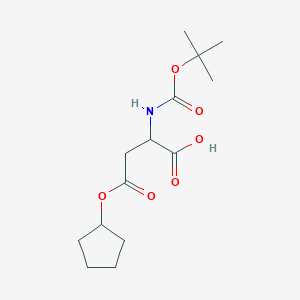
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
